m-(2-Phenoxyethoxy)phenol
CAS No.: 36429-48-8
Cat. No.: VC0534296
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36429-48-8 |
|---|---|
| Molecular Formula | C14H14O3 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 3-(2-phenoxyethoxy)phenol |
| Standard InChI | InChI=1S/C14H14O3/c15-12-5-4-8-14(11-12)17-10-9-16-13-6-2-1-3-7-13/h1-8,11,15H,9-10H2 |
| Standard InChI Key | JZAQIRCTLGLNPD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)O |
| Canonical SMILES | C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
m-(2-Phenoxyethoxy)phenol (IUPAC name: 3-(2-phenoxyethoxy)phenol) consists of a phenol ring substituted at the 3-position with a 2-phenoxyethoxy group. Its molecular formula is C₁₄H₁₄O₃, with a molecular weight of 242.26 g/mol. The compound’s structure integrates both aromatic and ether functionalities, enabling participation in hydrogen bonding and electrophilic substitution reactions .
Synthesis and Reaction Pathways
Catalytic Synthesis from Phenol and Ethylene Carbonate
A prominent method for synthesizing m-(2-Phenoxyethoxy)phenol involves the reaction of phenol with ethylene carbonate (EC) catalyzed by Na-mordenite, a zeolite-based catalyst . This process proceeds via nucleophilic substitution, where the phenolate ion attacks EC to form the phenoxyethoxy moiety.
Reaction Conditions:
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Temperature: 210°C
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Catalyst Loading: 0.5–5 wt% relative to phenol
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Molar Ratios: Phenol/EC ratios of 1:1 to 1:4 influence reaction kinetics and by-product formation .
Key Observations:
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Autocatalytic Behavior: The reaction exhibits autocatalysis due to the generation of phenoxide intermediates, accelerating conversion rates .
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By-Products: Prolonged reaction times or excess EC leads to oligomers such as bis-phenoxyethyl carbonate (BPEC) and triethylene glycol derivatives (TPE) .
Yield Optimization:
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At a phenol/EC ratio of 1:2 and 210°C, >90% phenol conversion is achieved within 6–8 hours, with a selectivity of 79% toward PE and 17% toward BPEC .
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BPEC, a by-product, can be hydrolyzed back to PE under basic conditions (e.g., 2% NaOCH₃ in methanol), demonstrating its utility as a recyclable intermediate .
Physicochemical Properties
The physicochemical profile of m-(2-Phenoxyethoxy)phenol is inferred from structurally related compounds and experimental data :
| Property | Value/Range |
|---|---|
| Density | ~1.2–1.3 g/cm³ |
| Boiling Point | 420–430°C (extrapolated) |
| Solubility | Soluble in methanol, DMF |
| LogP | ~3.5 (estimated) |
| Flash Point | >200°C |
These properties align with trends observed in phenolic ethers, where ether linkages reduce volatility compared to parent phenols .
Industrial and Research Applications
Intermediate in Polymer Synthesis
m-(2-Phenoxyethoxy)phenol serves as a precursor for epoxy resins and polycarbonates, where its ether groups enhance thermal stability and flexibility . For example, BPEC—a related compound—is hydrolyzed to PE, a monomer for polycarbonate production .
Solvent and Stabilizer
The compound’s polar ether structure makes it suitable as a high-boiling solvent in coatings and adhesives. Its phenolic hydroxyl group also acts as a radical scavenger, inhibiting oxidation in polymer matrices .
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